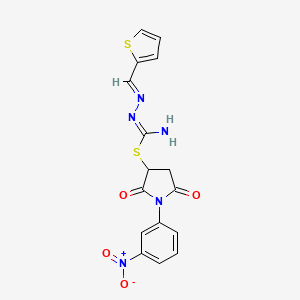
isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl) hydrazone, also known as INH, is a chemical compound that has been widely studied for its potential pharmacological and therapeutic applications. It is a hydrazone derivative of isoniazid, a well-known anti-tuberculosis drug. INH has been found to possess a broad range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone is not fully understood. However, it has been proposed that isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone exerts its biological effects by modulating various signaling pathways in cells. isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been shown to activate the Nrf2-Keap1 pathway, which plays a crucial role in regulating oxidative stress and inflammation. isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has also been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses.
Biochemical and Physiological Effects:
isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been found to possess a broad range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types. isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has also been found to possess antimicrobial activity against a wide range of pathogens. isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been shown to modulate the expression of various genes involved in inflammation, oxidative stress, and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
Isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has several advantages for use in lab experiments. It is a stable and pure compound that can be easily synthesized. isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been extensively studied for its biological activities, and its mechanism of action is well-understood. However, there are also some limitations to using isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone in lab experiments. isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has low solubility in water, which can make it difficult to use in some assays. isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone can also be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone. One potential application of isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone is in the treatment of inflammatory and oxidative stress-related diseases, such as arthritis, diabetes, and neurodegenerative disorders. isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has also been proposed as a potential therapeutic agent for the treatment of bacterial and viral infections. Further studies are needed to determine the optimal dosage and delivery method for isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone in these applications. Additionally, the development of new synthetic methods for isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone and its derivatives could lead to the discovery of new compounds with improved biological activities.
Synthesemethoden
Isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone can be synthesized by condensing isonicotinic acid hydrazide with 4-methyl-6-phenyl-2-pyrimidinyl aldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a pure product with high efficiency. The synthesis method has been optimized to reduce the production of byproducts and increase the purity of the final product.
Wissenschaftliche Forschungsanwendungen
Isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and antimicrobial properties. isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in various cell types. isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has also been found to possess antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and viruses.
Eigenschaften
IUPAC Name |
4-methyl-6-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5/c1-13-11-16(15-5-3-2-4-6-15)21-17(20-13)22-19-12-14-7-9-18-10-8-14/h2-12H,1H3,(H,20,21,22)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFZBZHPNRPNKS-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-6-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850007.png)
![N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline](/img/structure/B5850013.png)







![2-(4-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5850043.png)

![3-[(4-methoxybenzyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5850055.png)
![3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5850081.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5850091.png)